5-Bromo-2-cyclopropylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULICKGKHMOJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601026-05-4 | |
| Record name | 5-bromo-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid typically involves the bromination of 2-cyclopropylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The dihydroisoquinoline core and ketone group undergo oxidation under controlled conditions:
Oxidation of the dihydroisoquinoline ring is selective under acidic conditions, preserving the chlorophenyl and methylamide groups.
Reduction Reactions
The ketone and amide functionalities participate in reduction pathways:
Lithium aluminum hydride preferentially reduces the ketone, while borane complexes show mixed reactivity.
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (SₙAr):
Electron-withdrawing effects from the isoquinoline ring activate the chlorophenyl group for SₙAr, though bulky substituents hinder reactivity .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability:
| Condition | Outcome | Key Data |
|---|---|---|
| Acidic (HCl, reflux) | Partial amide hydrolysis | Forms carboxylic acid after 6–8 hours |
| Basic (NaOH, 70°C) | Degradation of isoquinoline core | Non-selective decomposition |
Hydrolysis is less favored compared to analogous carboxamides due to steric protection of the amide bond .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reagents |
|---|---|---|
| Dihydroisoquinoline ring | High | KMnO₄, DDQ |
| 4-Chlorophenyl group | Moderate | NaOH/Cu, NH₃ |
| Amide bond | Low | H₃O⁺, OH⁻ |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the dihydroisoquinoline ring, confirmed by EPR studies.
-
Reduction : Ketone reduction follows a polar mechanism, while amide reduction requires stronger Lewis acids .
-
Substitution : Charge-transfer complexes form between the chlorophenyl ring and nucleophiles, as shown by UV-Vis spectroscopy .
This compound’s reactivity profile is shaped by electronic effects from the isoquinoline core and steric demands of the N-methylamide group. Further studies are needed to explore catalytic asymmetric transformations and bioorthogonal reactions.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of 5-bromo-2-cyclopropylpyridine-3-carboxylic acid. It has been evaluated for its efficacy against various viral strains, with results indicating that certain derivatives exhibit significant antiviral activity. For instance, a derivative of this compound demonstrated improved potency with a pMIC value of 9, indicating strong activity against viral infections .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or diseases linked to enzyme dysfunction.
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for functionalization at various positions, facilitating the development of new pharmaceuticals and agrochemicals.
Reactions and Transformations
The compound can undergo several chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which have been successfully employed to synthesize more complex molecules. For example, it has been used as a starting material to generate cyclopropyl-containing derivatives that possess enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives are structurally related to 5-bromo-2-cyclopropylpyridine-3-carboxylic acid:
Key Differences in Properties and Reactivity
- Electronic Effects: The electron-withdrawing bromine and cyclopropyl groups in the target compound may reduce the electron density of the pyridine ring compared to amino-substituted analogs (e.g., 5-amino-3-bromo-2-(cyclopropylamino)pyridine), which have electron-donating NH₂ groups .
- Solubility: Carboxylic acid groups (as in the target compound) generally enhance aqueous solubility, whereas esters (e.g., 5-bromo-2-iodopyridin-3-yl acetate) or bulky amides (e.g., 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid) reduce it .
- Reactivity : Iodo-substituted derivatives (e.g., 5-bromo-2-iodopyridin-3-yl acetate) are more reactive in cross-coupling reactions due to the weaker C–I bond compared to C–Br bonds .
Biological Activity
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8BrNO2
- SMILES Notation : C1CC1C2=C(C=C(C=N2)Br)C(=O)O
- InChI Key : XULICKGKHMOJFD-UHFFFAOYSA-N
The compound features a bromine atom at the 5-position of the pyridine ring and a cyclopropyl group at the 2-position, which may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a related compound was shown to exert potent anticancer activity against A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell viability through various pathways, including apoptosis induction.
- Case Study : In an experimental setup, compounds similar to this compound were tested against A549 cells, revealing a decrease in cell viability to 66% at a concentration of 100 µM after 24 hours. This suggests that structural modifications can enhance cytotoxic effects on cancer cells while maintaining lower toxicity on non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus.
- Research Findings : In vitro studies indicate that compounds with similar structures demonstrate selective antimicrobial activity against resistant strains. For instance, derivatives showed promising results with minimal inhibitory concentrations (MICs) indicating their effectiveness against resistant pathogens .
The biological activity of this compound is likely mediated through its interaction with specific cellular targets involved in signaling pathways related to cell growth and apoptosis. The compound's ability to inhibit certain kinases involved in these pathways may explain its anticancer effects.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | A549 Cells | 100 | Cell viability reduced to 66% |
| Antimicrobial | Staphylococcus aureus | Variable | Selective activity against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
